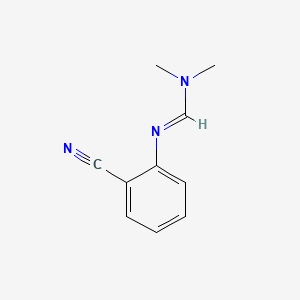

N'-(2-Cyanophenyl)-N,N-dimethylformamidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N'-(2-cyanophenyl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13(2)8-12-10-6-4-3-5-9(10)7-11/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVOLCHPUOIJJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401249277 | |

| Record name | N′-(2-Cyanophenyl)-N,N-dimethylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36185-83-8 | |

| Record name | N′-(2-Cyanophenyl)-N,N-dimethylmethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36185-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-(2-Cyanophenyl)-N,N-dimethylformamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036185838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC319960 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N′-(2-Cyanophenyl)-N,N-dimethylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(2-cyanophenyl)-N,N-dimethylformamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 2 Cyanophenyl N,n Dimethylformamidine

Conventional Synthetic Pathways

Conventional methods for synthesizing N'-(2-Cyanophenyl)-N,N-dimethylformamidine are foundational and typically involve direct condensation reactions. These pathways are well-established and rely on the reactivity of cyanophenyl precursors with various formamide (B127407) derivatives.

Condensation Reactions of Formamide Derivatives with Cyanophenyl Precursors

The synthesis of formamidines often involves the condensation of a primary amine with a formamide derivative. researchgate.net In the case of this compound, the cyanophenyl precursor, which contains a primary amino group, undergoes a reaction with an activated form of N,N-dimethylformamide. nih.govnih.gov This process is a versatile method for creating the formamidine (B1211174) functional group. The reaction mechanism generally involves the nucleophilic attack of the amino group on the electrophilic carbon of the formamide derivative, followed by the elimination of a leaving group. N,N-dimethylformamide itself can be used as a reagent, often activated by other chemicals to facilitate the reaction. nih.gov

Utilization of Anthranilonitrile as a Starting Material

The primary starting material for the synthesis of this compound is 2-aminobenzonitrile (B23959), which is also commonly known as anthranilonitrile. nih.gov This compound provides the necessary 2-cyanophenyl structural backbone. The synthesis of anthranilonitrile itself can be achieved through methods such as the dehydration of 2-aminobenzamide. researchmap.jp The presence of the primary amino group on the aromatic ring in anthranilonitrile allows for its direct reaction with formylating agents to produce the target formamidine. researchmap.jp

Role of 1,1-Dimethoxy-N,N-dimethylmethanamine in Synthesis

A highly effective and common reagent used in this synthesis is 1,1-Dimethoxy-N,N-dimethylmethanamine, also known as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nist.govnih.govsigmaaldrich.com DMF-DMA serves as a potent C1 building block and a formylating agent. researchgate.net It readily reacts with primary amines, such as the one in anthranilonitrile, without the need for an additional catalyst. The reaction proceeds through the nucleophilic attack of the amino group on the central carbon of DMF-DMA, leading to the elimination of two molecules of methanol (B129727) and the formation of the stable this compound product. orgsyn.org This reagent is favored for its high reactivity and the clean nature of the reaction, which simplifies product purification. orgsyn.org

Table 1: Representative Reaction Conditions for Formamidine Synthesis using DMF-DMA This table presents generalized conditions based on the use of DMF-DMA with primary amines, analogous to its reaction with anthranilonitrile.

| Parameter | Condition | Rationale | Source |

|---|---|---|---|

| Reagent | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Highly reactive formylating agent, acts as a dehydrating agent. | researchgate.netorgsyn.org |

| Substrate | Primary Amine (e.g., Anthranilonitrile) | Nucleophile that attacks the DMF-DMA. | nih.gov |

| Solvent | Aprotic solvents (e.g., DMF, THF, Toluene) | Prevents hydrolysis of the acetal and facilitates the reaction. | orgsyn.orgenamine.net |

| Temperature | Room Temperature to Reflux | Reaction can often proceed at room temperature but may be heated to increase the rate. | researchgate.netorgsyn.org |

| Byproducts | Methanol | Easily removed from the reaction mixture. | orgsyn.org |

Advanced and Optimized Synthetic Approaches

To improve efficiency, yield, and sustainability, modern synthetic approaches have been developed. These include microwave-assisted techniques and continuous-flow protocols, which offer significant advantages over traditional batch processing.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates. researchgate.netnih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to mere minutes, while also increasing product yields. nih.govnih.gov In the synthesis of this compound, microwave heating can enhance the condensation reaction between anthranilonitrile and a formylating agent like DMF-DMA. The high energy input rapidly heats the reactants, surmounting activation energy barriers more efficiently than conventional heating. researchgate.net This technique is particularly beneficial for high-throughput synthesis and library generation in drug discovery. nih.gov

Table 2: Optimization of a Representative Amine Protection Reaction using Microwave Synthesis This table is based on the optimization of a similar reaction involving the protection of an exocyclic amine with DMF-DMA, illustrating the principles of microwave-assisted optimization.

| Entry | Temperature (°C) | Time (h) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | RT | 48 | DMF | 66 |

| 2 | 65 | 24 | DMF | 58 |

| 3 | 65 | 1 | DMF | 59 |

| 4 | 65 | 24 | Pyridine | 57 |

| 5 | 65 | 0.33 (Microwave) | DMF | 59 |

Data adapted from a study on the synthesis of a GS-441524 intermediate. nih.gov

Continuous-Flow Synthesis Protocols and Process Optimization

Continuous-flow chemistry offers a safer, more efficient, and highly scalable alternative to traditional batch synthesis. youtube.com In a flow process, reagents are continuously pumped through a heated reactor coil, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. youtube.commdpi.com This precise control minimizes the formation of byproducts and improves yield and purity. For the synthesis of this compound, a flow protocol would involve pumping solutions of anthranilonitrile and DMF-DMA through a heated microreactor or packed-bed reactor. mdpi.comnih.gov This approach is particularly advantageous for managing exothermic reactions and for the on-demand production of the compound, which is crucial in industrial settings. youtube.comresearchgate.net The integration of in-line purification and analysis tools can further streamline the process, leading to a fully automated synthesis. researchgate.netyoutube.com

Table 3: Key Parameters for Process Optimization in Continuous-Flow Synthesis This table outlines typical parameters that are optimized in a continuous-flow system for reactions like formamidine synthesis.

| Parameter | Range/Value | Effect on Reaction | Source |

|---|---|---|---|

| Flow Rate | 0.1 - 10 mL/min | Determines residence time; affects conversion and throughput. | mdpi.com |

| Temperature | 30 - 150 °C | Increases reaction rate; must be optimized to avoid degradation. | mdpi.comresearchgate.net |

| Pressure | 1 - 20 bar | Can keep solvents above their boiling point, allowing for higher reaction temperatures. | nih.gov |

| Reagent Concentration | 0.1 - 1.0 M | Affects reaction kinetics and product isolation. | mdpi.com |

| Reactor Volume/Type | Capillary, Microreactor, PBR | Influences heat/mass transfer and scalability. | mdpi.comnih.gov |

Derivatization of the Core this compound Structure

The this compound molecule can be further modified to introduce additional functionalities, which can be pivotal for various research applications.

Nitration Reactions to Form N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide

The introduction of a nitro group onto the phenyl ring of this compound is a key derivatization. This electrophilic aromatic substitution reaction is typically achieved using a nitrating agent, which is a mixture of concentrated nitric acid and sulfuric acid. The formamidine group is an activating, ortho-, para-director. Given that the position ortho to the cyano group is already substituted, the nitration is directed to the position para to the formamidine group and meta to the cyano group, resulting in the formation of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide.

The reaction conditions must be carefully controlled to prevent dinitration and other side reactions. The temperature is generally kept low during the addition of the nitrating mixture.

Table 2: Nitration of this compound

| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

|---|

Subsequent Reduction to Aminophenyl Derivatives (e.g., (E)-N'-(4-amino-2-cyanophenyl)-N,N-dimethylformamidine)

The nitro group of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide can be selectively reduced to a primary amino group, yielding (E)-N'-(4-amino-2-cyanophenyl)-N,N-dimethylformamidine. This reduction is a common transformation in organic synthesis and can be accomplished by various methods.

One of the most effective methods for this reduction, especially in the presence of a nitrile group, is the use of tin(II) chloride (SnCl₂) in an acidic medium, such as concentrated hydrochloric acid, followed by neutralization with a base. This method is known for its high chemoselectivity for the reduction of nitro groups without affecting other reducible functional groups like nitriles.

Another common method is catalytic hydrogenation. This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method is often clean and provides high yields.

Table 3: Reduction of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide

| Starting Material | Reducing Agent | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide | SnCl₂·2H₂O, Conc. HCl | Ethanol | (E)-N'-(4-amino-2-cyanophenyl)-N,N-dimethylformamidine | ~92 |

Reactivity and Reaction Mechanisms of N 2 Cyanophenyl N,n Dimethylformamidine

Intrinsic Reactivity Influenced by Cyanophenyl and Formamidine (B1211174) Moieties

The chemical behavior of N'-(2-Cyanophenyl)-N,N-dimethylformamidine is dictated by the distinct electronic characteristics of its constituent parts. The cyanophenyl group, with its electron-withdrawing cyano (-CN) substituent, and the formamidine group, which possesses both nucleophilic and basic properties, create a molecule with a unique and versatile reactivity profile.

The cyanophenyl moiety significantly impacts the electron density of the aromatic ring. The cyano group is a strong electron-withdrawing group due to both the inductive effect of the electronegative nitrogen atom and the resonance effect, which delocalizes the pi-electrons of the aromatic ring onto the cyano group. This electron-withdrawing nature makes the ortho and para positions of the phenyl ring more electrophilic and susceptible to nucleophilic attack. In the context of this compound, this electronic pull can influence the reactivity of the adjacent formamidine group.

The formamidine moiety (-N=CH-N(CH₃)₂), on the other hand, is generally considered to be electron-donating and basic. The lone pair of electrons on the dimethylamino nitrogen can be delocalized into the N=CH-N system, increasing the electron density and nucleophilicity of the imine nitrogen. The formamidine group can act as a base, readily accepting a proton. Upon protonation, the positive charge is delocalized across the N-C-N backbone, a feature that contributes to its stability. nih.gov The basicity of the formamidine group is a key aspect of its reactivity, often initiating reactions by deprotonating other reagents or acting as a nucleophile itself.

The juxtaposition of these two groups in this compound creates a molecule with a "push-pull" electronic character. The electron-donating formamidine group "pushes" electron density towards the phenyl ring, while the electron-withdrawing cyanophenyl group "pulls" electron density away. This electronic interplay can lead to unique reactivity patterns, making the molecule a valuable precursor in the synthesis of various heterocyclic compounds. For instance, the nucleophilic character of the formamidine nitrogen can be utilized in intramolecular cyclization reactions, where it attacks an electrophilic center, a process that can be modulated by the electronic nature of the cyanophenyl ring. The electron-withdrawing or electron-donating nature of substituents on aromatic rings is known to influence the stability of reaction intermediates and affect reaction outcomes. mdpi.com

Mechanistic Studies of Transformation Reactions

The unique structural and electronic features of this compound make it a versatile substrate for a variety of transformation reactions, particularly those leading to the formation of heterocyclic systems. Mechanistic studies have provided insights into the pathways of these transformations, highlighting the roles of cyclization and addition reactions.

A primary application of this compound is in heterocyclic annulation reactions, where the formamidine and cyanophenyl groups interact to form a new ring fused to the benzene (B151609) ring. These reactions are often intramolecular and proceed through a cyclization mechanism.

The general mechanism involves the nucleophilic attack of one of the nitrogen atoms of the formamidine group onto the carbon atom of the cyano group. This process is often facilitated by the presence of a catalyst or by thermal activation. The initial cyclization step leads to the formation of a cyclic intermediate, which can then undergo further transformations, such as tautomerization or elimination of a small molecule (like dimethylamine), to yield the final, stable heterocyclic product. The regioselectivity of the cyclization can be influenced by the reaction conditions and the specific nature of any co-reactants.

While specific mechanistic studies on the cyclization of this compound are not extensively detailed in the provided search results, the general principles of heterocyclic synthesis from o-functionalized anilines provide a framework for understanding these processes. The formamidine moiety acts as a masked amino group that can be unmasked under the reaction conditions to participate in cyclization.

Addition reactions to the formamidine moiety of this compound are another important aspect of its reactivity. The imine carbon of the formamidine group is electrophilic and can be attacked by nucleophiles. Similarly, the imine nitrogen is nucleophilic and can react with electrophiles.

The investigation of these addition reactions often involves the characterization of the resulting intermediate species. For example, the addition of a nucleophile to the imine carbon would generate a tetrahedral intermediate. The stability and subsequent fate of this intermediate would depend on the nature of the nucleophile and the reaction conditions. It could be protonated, or it could eliminate a leaving group to regenerate a double bond or undergo further cyclization.

The formamidine group's reactivity is analogous to that of other amidines, which are known to undergo a variety of addition and cycloaddition reactions. The presence of the cyanophenyl group can modulate the electrophilicity of the imine carbon, potentially making it more susceptible to nucleophilic attack compared to formamidines with electron-donating substituents on the aryl ring.

Spectroscopic Characterization Methodologies for N 2 Cyanophenyl N,n Dimethylformamidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For N'-(2-Cyanophenyl)-N,N-dimethylformamidine, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map out the proton environments and the carbon framework of the molecule.

Proton NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. In the ¹H NMR spectrum of this compound, distinct signals correspond to each unique proton in the molecule.

Detailed research findings for the proton chemical shifts, recorded in deuterated chloroform (CDCl₃) at 400 MHz, are presented below. ijaresm.com The spectrum reveals a singlet for the formamidine (B1211174) proton (CH=N), signals in the aromatic region for the protons on the cyanophenyl ring, and a characteristic singlet for the two equivalent methyl groups of the dimethylamino moiety. ijaresm.com

¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.51 | s | 1H | CH=N |

| 7.43 | s | 1H | Ar-H |

| 7.32 | s | 1H | Ar-H |

| 6.88 | dd | 2H | Ar-H |

| 2.97 | s | 6H | N(CH₃)₂ |

s = singlet, dd = doublet of doublets, Ar-H = Aromatic Proton Data obtained from research by Yan, H., et al. ijaresm.com

The downfield shift of the formamidine proton (7.51 ppm) is characteristic of its position adjacent to two nitrogen atoms. The complex signals in the aromatic region (6.88-7.43 ppm) correspond to the four protons on the benzene (B151609) ring, and the singlet at 2.97 ppm, integrating to six protons, confirms the presence of the two magnetically equivalent methyl groups. ijaresm.com

To elucidate the carbon framework of this compound, ¹³C NMR spectroscopy is employed. This technique detects the ¹³C isotope, providing information on the number of non-equivalent carbon atoms and their chemical environment.

The proton-decoupled ¹³C NMR spectrum shows distinct signals for each carbon atom in the molecule. The chemical shifts are influenced by the atom's hybridization and the electronegativity of its neighbors. For instance, the carbon of the formamidine group (C=N) and the nitrile group (C≡N) exhibit characteristic downfield shifts.

¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 155.06 | C=N (formamidine) |

| 153.58 | C (aromatic, attached to N) |

| 133.28 | CH (aromatic) |

| 132.87 | CH (aromatic) |

| 121.77 | CH (aromatic) |

| 119.44 | CH (aromatic) |

| 118.60 | C≡N (nitrile) |

| 106.47 | C (aromatic, attached to CN) |

| 40.09 | N(CH₃)₂ |

| 34.33 | N(CH₃)₂ |

Data obtained from research by Yan, H., et al. (CDCl₃, 100 MHz). ijaresm.com

The spectrum displays ten distinct carbon signals, consistent with the molecular structure. ijaresm.com The signals at 34.33 and 40.09 ppm are assigned to the two methyl carbons of the dimethylamino group. ijaresm.com The carbons of the aromatic ring appear in the typical range of 106-154 ppm. The nitrile carbon signal is observed at 118.60 ppm, and the formamidine carbon is found furthest downfield at 155.06 ppm. ijaresm.com

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental formula. This is crucial for confirming the identity of a newly synthesized molecule like this compound.

Using electrospray ionization (ESI), a soft ionization technique, the molecule is typically observed as a protonated species [M+H]⁺. The experimentally determined exact mass is then compared to the calculated mass for the expected molecular formula.

For this compound (C₁₀H₁₁N₃), the exact mass of the protonated molecule [C₁₀H₁₂N₃]⁺ has been determined by ESI-MS. ijaresm.com

HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 174.1026 | 174.10 |

Observed m/z from research by Yan, H., et al. ijaresm.com

The observed mass-to-charge ratio of 174.10 for the protonated molecule is in excellent agreement with the calculated value, confirming the elemental composition of C₁₀H₁₁N₃. ijaresm.com

Chromatographic Purity and Quantification Methods

Chromatographic techniques are essential for separating components of a mixture. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for monitoring the progress of chemical reactions and assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in synthetic chemistry. It is employed to monitor the progress of a reaction by separating and quantifying the reactants, intermediates, and products over time. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

In the synthesis of this compound from 2-aminobenzonitrile (B23959) and a formamide (B127407) reagent, HPLC can be used to track the consumption of the starting materials and the formation of the formamidine product. Typically, a reversed-phase HPLC method would be developed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile and water).

Furthermore, upon completion of the reaction, HPLC is critical for assessing the purity of the isolated this compound. By analyzing the final product, the presence of any unreacted starting materials or potential side-products can be detected and quantified. The purity is often determined by calculating the peak area percentage of the main product relative to the total area of all observed peaks in the chromatogram. The validation of such chromatographic methods is crucial to ensure that the assessment of peak purity is accurate and reliable. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-aminobenzonitrile |

| Acetonitrile |

Future Directions and Emerging Research Frontiers

Development of Novel Catalytic Systems for Enhanced Synthesis and Transformation

The development of innovative catalytic systems is paramount for unlocking the full synthetic potential of N'-(2-Cyanophenyl)-N,N-dimethylformamidine. Future research is anticipated to concentrate on catalysts that not only improve the efficiency and selectivity of its synthesis but also enable its transformation into a diverse range of functional molecules.

Key research directions include:

Homogeneous and Heterogeneous Catalysis: Exploration of transition metal catalysts (e.g., palladium, copper, rhodium) for cross-coupling reactions, C-H activation, and cycloaddition reactions involving the formamidine (B1211174) and cyano functionalities. The development of reusable heterogeneous catalysts will be crucial for sustainable and industrial-scale applications.

Organocatalysis: Designing metal-free catalytic systems to promote reactions under mild and environmentally benign conditions, thereby expanding the scope of accessible molecular architectures.

Biocatalysis: Investigating the potential of enzymes to catalyze the synthesis and modification of this compound with high chemo-, regio-, and stereoselectivity.

| Catalyst Type | Potential Application | Research Focus |

| Transition Metal Catalysts | Cross-coupling, C-H activation | Catalyst efficiency, selectivity, and substrate scope |

| Organocatalysts | Asymmetric synthesis | Mild reaction conditions, sustainability |

| Biocatalysts | Enantioselective transformations | Enzyme discovery and engineering |

Exploration of Unprecedented Derivatization Pathways and Chemical Space

The inherent reactivity of the formamidine and cyano groups in this compound provides a fertile ground for exploring novel derivatization pathways. Future efforts will likely be directed towards expanding the chemical space around this scaffold to generate libraries of compounds with diverse functionalities and potential applications.

Emerging research frontiers in this area include:

Multicomponent Reactions: Designing one-pot multicomponent reactions that utilize this compound as a key building block to rapidly construct complex molecular frameworks.

Post-Synthetic Modification: Developing robust methodologies for the selective functionalization of the cyanophenyl ring and the formamidine unit to introduce a variety of substituents and pharmacophores.

Click Chemistry: Exploring the utility of the cyano group in click chemistry reactions to facilitate the efficient and modular synthesis of novel conjugates and materials.

Integration with Advanced Computational Methods for Rational Design and Prediction

The synergy between experimental and computational chemistry is poised to accelerate the discovery and optimization of this compound derivatives. Advanced computational methods will play a pivotal role in the rational design of new compounds and the prediction of their physicochemical and biological properties.

Future research will likely leverage:

Density Functional Theory (DFT) Calculations: To elucidate reaction mechanisms, predict reactivity, and guide the design of new catalysts and synthetic routes.

Molecular Docking and Dynamics Simulations: To predict the binding modes and affinities of this compound derivatives with biological targets, thereby guiding the design of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To establish correlations between the structural features of derivatives and their biological activities, enabling the prediction of the potency of novel compounds.

| Computational Method | Application in Research | Predicted Outcome |

| DFT Calculations | Mechanistic studies | Reaction pathways and transition states |

| Molecular Docking | Drug design | Binding affinity and mode |

| QSAR Modeling | Lead optimization | Structure-activity relationships |

Potential for Integration in High-Throughput Screening Methodologies in Materials Science and Medicinal Chemistry

The structural versatility of this compound makes it an attractive candidate for inclusion in high-throughput screening (HTS) libraries for the discovery of new materials and bioactive molecules.

Future directions in this domain include:

Combinatorial Synthesis: Developing automated and parallel synthesis platforms to generate large and diverse libraries of this compound derivatives for HTS campaigns.

Materials Discovery: Screening libraries of derivatives for novel properties in areas such as organic electronics, porous materials, and sensors.

Drug Discovery: Utilizing HTS to identify derivatives with promising activities against a wide range of therapeutic targets, including enzymes and receptors. The development of focused libraries based on computational predictions will be a key strategy to enhance the efficiency of hit identification.

Q & A

What are the established synthetic routes for N'-(2-Cyanophenyl)-N,N-dimethylformamidine, and what are their respective yields and characterization data?

Basic

The compound is synthesized via refluxing substituted 2-aminobenzonitrile with 1,1-dimethoxy-N,N-dimethylmethanamine in a polar solvent (e.g., ethanol or isopropanol) under acidic conditions. This yields This compound with a reported 78.5% yield and a melting point of 201–203°C . Characterization includes:

- 1H NMR : Peaks at δ 3.08 (s, 6H, N(CH₃)₂), 7.60–8.20 (m, aromatic H).

- 13C NMR : Signals at 38.5 (N(CH₃)₂), 117.5 (C≡N), 155.2 (C=N).

- IR : Bands at 2220 cm⁻¹ (C≡N) and 1650 cm⁻¹ (C=N) .

How is structural confirmation of this compound achieved using spectroscopic techniques?

Basic

Key spectral markers include:

| Technique | Critical Peaks/Bands | Functional Group Assignment |

|---|---|---|

| 1H NMR | δ 3.08 (s, 6H) | N(CH₃)₂ |

| 13C NMR | 117.5 ppm | C≡N |

| IR | 2220 cm⁻¹ | Nitrile stretching |

| Discrepancies in melting points (e.g., 153–155°C for analogs ) may arise from impurities or crystallization solvents. |

What methodologies are employed to optimize microwave-assisted synthesis of derivatives using this compound?

Advanced

Microwave irradiation enhances reaction efficiency for quinazoline derivatives. Optimized conditions include:

What intermediates are generated during the synthesis of this compound derivatives, and how are their structures validated?

Advanced

Key intermediates include:

- N-(2-Cyanophenyl)chloromethanimidoyl chloride : Synthesized via chlorination of 2-isothiocyanatobenzonitrile with Cl₂ or SO₂Cl₂. Validated by GC-MS (m/z 211 [M⁺]) and NMR (δ 7.82 ppm for C=N) .

- Bis[N-(cyanophenyl)chloromethanimidoyl] sulfide : Detected as a transient intermediate during chlorination .

How can researchers resolve discrepancies in reported physical properties (e.g., melting points) of this compound across studies?

Advanced

Discrepancies may arise from:

- Purity : Use recrystallization (cyclohexane ) or column chromatography.

- Instrumentation : Calibrate melting point apparatus and NMR spectrometers.

- Crystallization solvents : Polar solvents (e.g., ethanol) yield higher-purity crystals .

What role does this compound play in synthesizing bioactive heterocyclic compounds?

Advanced

The compound serves as a precursor for quinazolin-4-ylamino methylphosphonates with anti-Tobacco Mosaic Virus (TMV) activity . Experimental designs include:

- In vitro assays : TMV-infected Nicotiana tabacum leaves treated with derivatives (e.g., 3a–3x ) at 500 µg/mL.

- Structure-activity relationship (SAR) : Electron-withdrawing substituents (e.g., -NO₂) enhance activity . Comparative studies with insecticidal formamidines (e.g., chlordimeform ) highlight scaffold versatility.

What mechanistic insights explain the cyclization reactions involving this compound?

Advanced

Cyclization to quinazolines proceeds via:

Nucleophilic attack : α-Aminophosphonate reacts with the formamidine’s electrophilic C=N.

Acid catalysis : Glacial acetic acid promotes imine formation and ring closure .

Microwave effects : Dielectric heating accelerates intermediate stabilization .

How are reaction conditions tailored to minimize byproduct formation during synthesis?

Advanced

Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.